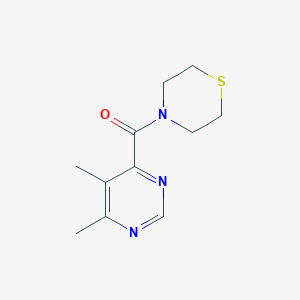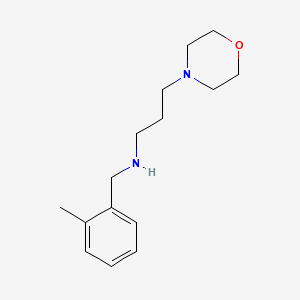
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is an organic compound that belongs to the class of aromatic acyl chlorides It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an acryloyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(3,4-dimethoxyphenyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2E)-3-(3,4-dimethoxyphenyl)acrylic acid+SOCl2→(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form (2E)-3-(3,4-dimethoxyphenyl)acrylic acid.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to maintain reaction conditions.
Major Products Formed
Amides: Reaction with amines.
Esters: Reaction with alcohols.
Thioesters: Reaction with thiols.
科学的研究の応用
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites in target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify or create new compounds.
類似化合物との比較
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)acrylic acid: The parent acid of the acyl chloride.
(2E)-3-(3,4-dimethoxyphenyl)acrylamide: An amide derivative.
(2E)-3-(3,4-dimethoxyphenyl)acrylate: An ester derivative.
Uniqueness
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is unique due to its high reactivity and versatility as an acylating agent. Its ability to form a wide range of derivatives makes it valuable in synthetic chemistry and industrial applications.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDZRSNJGRIAKS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-08-1 |
Source


|
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2495766.png)

![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)


![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)

![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)


![N'-[(4-chlorophenyl)methyl]-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2495783.png)
![N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495784.png)

